molecular formula C11H14N8 B2416228 N-(3-(1H-imidazol-1-yl)propyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine CAS No. 899995-17-6

N-(3-(1H-imidazol-1-yl)propyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

Cat. No. B2416228
CAS RN: 899995-17-6
M. Wt: 258.289
InChI Key: WVDADAMULFFUCB-UHFFFAOYSA-N
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Description

“N-(3-(1H-imidazol-1-yl)propyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine” is a complex organic compound that contains several heterocyclic rings, including an imidazole ring and a triazolo-pyrimidine ring . The imidazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of an imidazole ring and a triazolo-pyrimidine ring. These rings are connected by a propyl chain. The imidazole ring is a five-membered ring with two nitrogen atoms, while the triazolo-pyrimidine is a fused ring system containing three nitrogen atoms .

Scientific Research Applications

Synthesis and Chemical Reactivity

Research has been conducted on the synthesis of imidazo[1,2-c][1,2,3]triazolo[4,5-e]pyrimidines, showcasing methods to create structures related to N-(3-(1H-imidazol-1-yl)propyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine. These processes involve reactions under specific conditions to yield various derivatives, highlighting the chemical reactivity and versatility of such compounds (Sugimoto & Matsuura, 1977).

Heterocyclic Compound Applications

Further studies delve into the applications of heterocyclic compounds in synthesizing new materials with potential antibacterial and antitumor activities. For instance, enaminones have been used as building blocks for synthesizing substituted pyrazoles, demonstrating significant bioactive properties (Riyadh, 2011). This area of research underscores the potential of such chemical structures in developing new therapeutic agents.

Advanced Synthetic Methods

Innovative synthetic methods, such as the one-pot synthesis approach in a water medium, have been developed for constructing benzo[4,5]imidazo[1,2-a]pyrimidine and [1,2,4]triazolo[1,5-a]pyrimidine derivatives. These methods offer advantages like improved yields, use of water as a solvent, and environmental benefits, illustrating the progress in green chemistry applications (Jun-hua Liu, Min Lei, & Lihong Hu, 2012).

Biological Activity Investigations

The exploration of new pyrazolo and pyrimidine derivatives has led to the discovery of compounds with notable antibacterial properties. This research highlights the role of heterocyclic compounds in addressing global health challenges by providing new avenues for antimicrobial drug development (Rahmouni et al., 2014).

properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-3-methyltriazolo[4,5-d]pyrimidin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N8/c1-18-11-9(16-17-18)10(14-7-15-11)13-3-2-5-19-6-4-12-8-19/h4,6-8H,2-3,5H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVDADAMULFFUCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=NC(=C2N=N1)NCCCN3C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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